BRD4 Bromodomain Inhibition: 5-Bromo vs. Unsubstituted Imidazole-4-carbonitrile Scaffolds
5-Bromo-1H-imidazole-4-carbonitrile demonstrates measurable binding to the BRD4 bromodomain (IC50 = 41.1 nM against BRD4 [58-164] and IC50 = 45.4 nM against bromodomain testis-specific protein [27-133]) [1]. In contrast, the unsubstituted 1H-imidazole-4-carbonitrile parent scaffold, lacking the 5-bromo substituent, does not exhibit reported BRD4 inhibitory activity at comparable concentrations, indicating that the bromine atom contributes critically to target engagement .
| Evidence Dimension | BRD4 bromodomain inhibition potency |
|---|---|
| Target Compound Data | IC50 = 41.1 nM (BRD4 [58-164]); IC50 = 45.4 nM (BRDT [27-133]) |
| Comparator Or Baseline | 1H-imidazole-4-carbonitrile (unsubstituted) — no reported BRD4 inhibition |
| Quantified Difference | Target compound shows measurable nanomolar inhibition; unsubstituted parent shows no reported activity |
| Conditions | Recombinant human BRD4 bromodomain [58-164] and BRDT [27-133]; assay method from US Patent disclosure (BindingDB curation) |
Why This Matters
For epigenetics research programs targeting BRD4, the 5-bromo-substituted scaffold provides a quantifiable binding advantage over the unsubstituted parent, enabling structure-activity relationship studies that require measurable target engagement.
- [1] BindingDB. (2024). BDBM774941: 5-Bromo-1H-imidazole-4-carbonitrile BRD4/BRDT inhibition data (curated from Baylor College of Medicine US Patent). View Source
